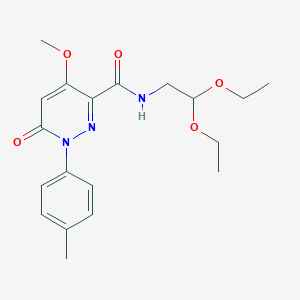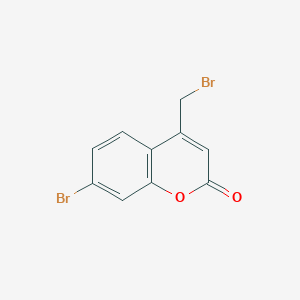
1,3-Diethynyl-5-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diethynyl-5-fluorobenzene is a chemical compound with the formula C₁₀H₅F . It has a molecular weight of 144.145 g/mol . The CAS Number for this compound is 219633-74-6 .
Molecular Structure Analysis
The InChI code for 1,3-Diethynyl-5-fluorobenzene is 1S/C10H5F/c1-3-8-5-9(4-2)7-10(11)6-8/h1-2,5-7H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
1,3-Diethynyl-5-fluorobenzene has a molecular weight of 144.15 . It should be stored at 2-8°C .科学的研究の応用
Photophysics and Material Science
1,3-Diethynyl-5-fluorobenzene derivatives exhibit unique photophysical properties due to their molecular structure. The crystal structure of certain derivatives, such as 1,4-bis(2-hydroxy-2-methyl-3-butynyl)-2-fluorobenzene, shows complex hydrogen bonding, resulting in the formation of cofacial trimers, dimers, and monomers within the same unit cell. This rich packing structure and the resultant photophysics have been extensively studied, revealing insights into the effects of chromophore aggregation and planarization on the material's photophysical properties. These studies have implications for the development of new materials with specific optical properties (Levitus et al., 2001).
Molecular Electronics and Sensor Technology
1,3-Diethynyl-5-fluorobenzene and its derivatives have been explored for applications in molecular electronics and sensor technology. For instance, oligonucleotides containing nucleotide analogs with ethynylfluorobenzene as a nucleobase surrogate have been synthesized, showing unique melting behaviors and potential for advanced biochemical applications (Griesang & Richert, 2002). Additionally, conjugated polymers synthesized from diethynylbenzene derivatives have been shown to act as highly selective and sensitive fluorescent sensors for mercury ions in water, highlighting their potential in environmental monitoring and safety applications (Li et al., 2010).
Organic Synthesis and Catalysis
The unique chemical structure of 1,3-Diethynyl-5-fluorobenzene and its derivatives makes them valuable in organic synthesis and catalysis. For example, the synthesis and characterization of various di- and trifluorobenzenes in reactions with different reagents have been extensively studied, revealing insights into mechanisms of aromatic nucleophilic substitution and opportunities for the synthesis of novel organic compounds with specific properties (Goryunov et al., 2010).
Crystal Structure Prediction
The crystal structure of 1,3-Diethynyl-5-fluorobenzene derivatives has also been the subject of computational studies aimed at predicting molecular crystal structures. These studies provide fundamental insights into molecular interactions and the principles governing the self-assembly of organic molecules, which are crucial for the rational design of materials with tailored properties (Misquitta et al., 2008).
Chemical Sensing and Environmental Applications
1,3-Diethynyl-5-fluorobenzene derivatives have been explored for chemical sensing and environmental applications. The degradation pathways of certain fluorinated benzene derivatives by microbial strains have been studied, highlighting the potential for bioremediation of environmental pollutants (Moreira et al., 2009).
特性
IUPAC Name |
1,3-diethynyl-5-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F/c1-3-8-5-9(4-2)7-10(11)6-8/h1-2,5-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJCKPSMDCFKRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)F)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Hydroxy-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid](/img/structure/B2906446.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2906448.png)


![Bicyclo[5.1.0]octane-4-carboxylic acid](/img/structure/B2906451.png)

![7-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-3-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2906453.png)

![(4-Methoxyphenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2906455.png)
![ethyl N-[(2-fluorophenyl)(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)methyl]carbamate](/img/structure/B2906457.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2906462.png)
